Epimedokoreanin B

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Epimedokoreanin B kann durch die Extraktion von Epimedium koreanum Nakai mit Methanol synthetisiert werden. Der Methanolauszug wird dann verschiedenen chromatographischen Techniken unterzogen, um die Verbindung zu isolieren . Die Struktur von this compound wird durch spektroskopische Analysemethoden und Vergleiche mit zuvor gemeldeten Daten bestätigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus Epimedium koreanum Nakai. Das Pflanzenmaterial wird mit Lösungsmitteln wie Methanol verarbeitet, gefolgt von Reinigungsschritten wie Säulenchromatographie, um die reine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Epimedokoreanin B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe in der Verbindung durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile.

Hauptsächlich gebildete Produkte: Die Hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation Epoxide oder Ketone ergeben, während die Reduktion Alkohole ergeben kann .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Medizin: this compound zeigt Antikrebsaktivität, indem es eine paraptoseähnliche Zelltod in menschlichen nicht-kleinzelligen Lungenkrebszellen induziert.

Industrie: Es wird bei der Entwicklung neuer Therapeutika zur Behandlung verschiedener Krankheiten eingesetzt, darunter Krebs und Parodontitis

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch verschiedene Mechanismen:

Hemmung von Gingipainen: Es hemmt die enzymatische Aktivität von Gingipainen, die Cysteinproteasen sind, die von Porphyromonas gingivalis produziert werden.

Induktion von Paraptose: In menschlichen nicht-kleinzelligen Lungenkrebszellen induziert this compound eine paraptoseähnliche Zelltod, die durch zytoplasmatische Vakuolisierung und endoplasmatisches Retikulum-Stress gekennzeichnet ist.

Hemmung von fortgeschrittenen Glykationsendprodukten: Es hemmt die Bildung von fortgeschrittenen Glykationsendprodukten, die an den Komplikationen von Diabetes beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Mechanism of Action:

EKB has been shown to inhibit the growth of lung cancer cells, specifically in human non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H292. The compound induces a form of cell death known as paraptosis, characterized by cytoplasmic vacuolation and endoplasmic reticulum (ER) stress. This process involves the down-regulation of Alix and up-regulation of ER stress-related proteins, indicating that EKB triggers a unique pathway distinct from traditional apoptosis .

Case Studies:

- Zebrafish Xenograft Model: EKB's inhibitory effects on tumor proliferation were validated using a zebrafish xenograft model, demonstrating its potential as an alternative therapeutic agent for lung cancer .

- Macrophage Polarization: Research indicates that EKB regulates macrophage activation, inhibiting the M2/protumorigenic phenotype. This suppression is linked to decreased STAT3 activation in both human and mouse macrophages, suggesting that EKB could be effective in targeting the tumor microenvironment .

Potential in Diabetic Complications

EKB has been suggested to prevent clinical complications associated with diabetes by inhibiting advanced glycation end-products (AGEs). This property may contribute to its protective effects against oxidative stress and inflammation, which are critical in the pathophysiology of diabetes .

Immunomodulatory Effects

EKB exhibits immunomodulatory properties by influencing macrophage polarization and cytokine production. Studies have shown that it can inhibit CD163 expression and interleukin-10 production, both markers associated with M2 macrophages. This modulation is significant as it may enhance the immune response against tumors and other pathological conditions .

Research Findings Summary

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

Epimedokoreanin B exerts its effects through various mechanisms:

Inhibition of Gingipains: It inhibits the enzymatic activity of gingipains, which are cysteine proteases produced by Porphyromonas gingivalis.

Induction of Paraptosis: In human non-small cell lung cancer cells, this compound induces paraptosis-like cell death, characterized by cytoplasmic vacuolation and endoplasmic reticulum stress.

Inhibition of Advanced Glycation End-Products: It inhibits the formation of advanced glycation end-products, which are implicated in the complications of diabetes.

Vergleich Mit ähnlichen Verbindungen

Epimedokoreanin B ist unter den Prenylierten Flavonoiden aufgrund seiner vielfältigen biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Apigenin: Eine weitere Stammverbindung, bekannt für ihre krebshemmenden und entzündungshemmenden Eigenschaften.

Icaritin: Ein verwandtes Prenyliertes Flavonoid mit krebshemmenden und entzündungshemmenden Aktivitäten.

Desmethylicaritin: Eine weitere verwandte Verbindung mit ähnlichen biologischen Aktivitäten.

This compound zeichnet sich durch seine starken hemmenden Wirkungen auf Gingipaine und seine Fähigkeit aus, paraptoseähnliche Zelltod in Krebszellen zu induzieren .

Biologische Aktivität

Epimedokoreanin B is a prenylated flavonoid compound isolated from Epimedium species, particularly Epimedii Herba. This compound has garnered attention due to its promising biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

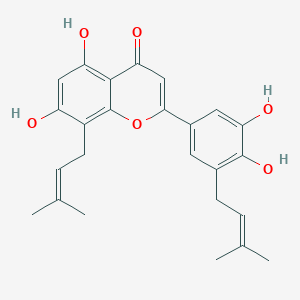

Chemical Structure and Properties

This compound is characterized by its prenylated flavonoid structure, which is significant for its biological activity. The presence of multiple hydroxyl groups contributes to its reactivity and interaction with biological targets.

1. Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the production of advanced glycation end-products (AGEs), which are implicated in various inflammatory diseases, including diabetes complications. By reducing AGEs, this compound may help prevent inflammation-related damage in diabetic patients .

2. Anti-Tumor Effects

Studies have shown that this compound effectively inhibits tumor cell proliferation by blocking the activation of the STAT3 signaling pathway. This inhibition leads to a reduction in macrophage polarization towards the M2 phenotype, which is associated with tumor progression . In vivo studies using murine models indicated that oral administration of this compound significantly suppressed tumor growth in sarcoma-bearing mice .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of STAT3 Activation : This pathway is crucial for cell survival and proliferation in many cancers.

- Reduction of Inflammatory Cytokines : By inhibiting IL-10 production and CD163 expression, this compound shifts macrophage polarization away from a tumor-supportive environment .

- Prevention of Protein Degradation : It has been shown to inhibit host protein degradation and vascular permeability, further supporting its anti-inflammatory role .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Diabetes Management : A study highlighted the potential of this compound in preventing complications associated with diabetes by inhibiting AGEs, suggesting its therapeutic role in managing diabetic conditions .

- Cancer Treatment : In a murine model of sarcoma, treatment with this compound led to a marked decrease in tumor growth compared to control groups, indicating its potential as an anti-cancer agent .

Eigenschaften

IUPAC Name |

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(29)24(15)30)22-12-20(28)23-19(27)11-18(26)17(25(23)31-22)8-6-14(3)4/h5-6,9-12,26-27,29-30H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZMBCVLWOJASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Epimedokoreanin B and where is it found?

A: this compound is a prenylated flavonoid primarily isolated from the aerial parts of Epimedium koreanum Nakai, a plant used in traditional medicine. []

Q2: How does this compound exert its anti-tumor effects?

A: Research suggests that this compound inhibits tumor progression by suppressing the activation of STAT3, a protein involved in cell growth and survival. This effect was observed both in tumor cells and within the tumor microenvironment, specifically by inhibiting the M2 polarization of tumor-associated macrophages (TAMs). []

Q3: Can you elaborate on the role of this compound in modulating macrophage activity?

A: this compound exhibits anti-inflammatory effects by suppressing the polarization of macrophages into the M2 phenotype, which is known to promote tumor growth. This compound achieves this by inhibiting the expression of CD163, a marker of M2 macrophages, and reducing the production of the pro-inflammatory cytokine interleukin (IL)-10 in human monocyte-derived macrophages (HMDMs). []

Q4: How does the presence of prenyl groups impact the biological activity of this compound?

A: Studies comparing this compound with its parent compound, luteolin, reveal that the presence of prenyl groups significantly enhances its biological activity. For instance, this compound demonstrates a 6-fold greater potency in inhibiting human neutrophil elastase (HNE) compared to luteolin. This highlights the crucial role of prenyl groups in enhancing the inhibitory effects of this flavonoid. [, ]

Q5: What is the mechanism of action of this compound against Porphyromonas gingivalis?

A: this compound exhibits promising activity against Porphyromonas gingivalis, a key pathogen in periodontitis. It achieves this by inhibiting the activity of gingipains, the virulence cysteine proteases produced by the bacterium. [] Additionally, it hinders the growth of P. gingivalis and disrupts its biofilm formation, suggesting multiple mechanisms of action against this periodontal pathogen. []

Q6: Has the anti-tumor activity of this compound been demonstrated in vivo?

A: Yes, oral administration of this compound showed significant tumor growth inhibition in a mouse model implanted with LM8 sarcoma cells, supporting its potential as an anti-cancer agent. []

Q7: Are there other potential therapeutic applications for this compound being investigated?

A: Beyond its anti-tumor and anti-periodontitis properties, research indicates that this compound might be beneficial for other conditions. For instance, it has demonstrated an inhibitory effect on advanced glycation end-products (AGEs), suggesting a potential role in managing diabetic complications. [] Further research is needed to explore these possibilities fully.

Q8: What analytical techniques are used to characterize and quantify this compound?

A: Researchers employ a combination of techniques to identify and quantify this compound. These include spectroscopic methods like Electrospray Ionization Mass Spectrometry (ESI-MS), proton Nuclear Magnetic Resonance (~1H-NMR), and carbon-13 Nuclear Magnetic Resonance (~13C-NMR). [, ] Chromatographic techniques, such as column chromatography with silica gel and Sephadex LH-20, are used for the isolation and purification of this compound. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.